molecular formula C12H15ClFNO2 B2614648 2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide CAS No. 2411308-58-0

2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide

Cat. No.: B2614648
CAS No.: 2411308-58-0
M. Wt: 259.71
InChI Key: SWIOCZLFYFGOBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, C13H14O2N3Cl, was synthesized by the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, CHN elemental analysis, UV-Vis, TGA, DTA, DSC, and single crystal X-ray diffraction . These techniques provide information about the compound’s molecular structure and its physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the form of a similar compound is reported to be solid .

Mechanism of Action

The mechanism of action of “2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide” are not explicitly mentioned in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions in the research of “2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide” and similar compounds could involve designing new derivatives of phenoxy acetamide that could potentially be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

2-chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-8(15-12(16)7-13)9(2)17-11-6-4-3-5-10(11)14/h3-6,8-9H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIOCZLFYFGOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=CC=CC=C1F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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